molecular formula C7H7ClN4 B1469754 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine CAS No. 1363405-82-6

4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine

Cat. No.: B1469754
CAS No.: 1363405-82-6
M. Wt: 182.61 g/mol
InChI Key: PLUIIJDTIZGZEK-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 1363405-82-6) is a versatile chemical intermediate based on the privileged 1H-pyrazolo[3,4-b]pyridine scaffold, which is of significant interest in medicinal chemistry and drug discovery . This compound is characterized by a chloro substituent at the 4-position and an amine at the 5-position, making it a valuable building block for further functionalization, particularly via nucleophilic aromatic substitution reactions . The 1H-pyrazolo[3,4-b]pyridine core is structurally analogous to purine bases, a feature that allows these compounds to often exhibit substantial pharmacological activities . Researchers have identified this class of compounds as having potential in the development of tyrosine kinase inhibitors, anticancer agents, antiviral agents, and treatments for cardiovascular and neurological diseases . The specific substitution pattern on this scaffold is critical for modulating its biological activity and physical properties. The methyl group at the N1 position is one of the most common and synthetically accessible substituents, helping to ensure regiospecificity in downstream reactions . This product is intended for research purposes as a key synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-1-methylpyrazolo[3,4-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-12-7-4(2-11-12)6(8)5(9)3-10-7/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUIIJDTIZGZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C(=C2C=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Pyrazolo[3,4-b]pyridines

Two main synthetic approaches are employed to prepare pyrazolo[3,4-b]pyridine derivatives such as 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine:

  • Strategy A: Formation of the pyridine ring on an existing pyrazole scaffold.
  • Strategy B: Formation of the pyrazole ring on an existing pyridine scaffold.

These strategies allow flexibility depending on the starting materials and desired substitution patterns.

Chlorination and Cyclization Steps

A key intermediate in the synthesis of this compound is often a chloropyridine derivative. This is typically prepared by chlorination of a suitable pyridine precursor using phosphorus pentachloride (PCl5) in phosphoryl chloride (POCl3), which introduces the chlorine atom at the 4-position of the pyridine ring.

Following chlorination, cyclization is achieved by treatment with hydrazine hydrate in boiling ethanol. This step induces ring closure to form the pyrazolo[3,4-b]pyridine core and simultaneously introduces the amino group at the 5-position, yielding the amine derivative.

Methylation of the Pyrazolo Nitrogen

The methyl group at the 1-position of the pyrazole ring is introduced via methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The methylation is generally carried out after the formation of the bicyclic pyrazolo[3,4-b]pyridine core to ensure regioselectivity.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Product/Intermediate Yield (%) Notes
Chlorination of pyridine PCl5 in POCl3, reflux 4-Chloropyridine derivative ~70-80 Introduces chlorine at 4-position
Cyclization with hydrazine Hydrazine hydrate, boiling ethanol 4-Chloro-1H-pyrazolo[3,4-b]pyridin-5-amine 60-75 Forms bicyclic core and amino group
Methylation Methyl iodide, base (e.g., K2CO3), DMF or acetone This compound 65-85 Selective methylation at pyrazole nitrogen

These steps are typically performed sequentially, with purification by recrystallization or chromatography after each major step.

Alternative Synthetic Routes and Catalytic Methods

Recent advances involve palladium-catalyzed cross-coupling reactions to build complex pyrazolo[3,4-b]pyridine derivatives. For example, Buchwald–Hartwig amination and Suzuki-Miyaura borylation/coupling reactions have been employed to introduce various substituents on the bicyclic scaffold, which can be adapted for the preparation of 4-chloro derivatives with amino substitution at the 5-position.

Typical catalytic conditions include:

  • Pd2(dba)3 or Pd(PPh3)4 as catalyst
  • Ligands such as Xantphos or S-Phos
  • Bases like Cs2CO3 or KOAc
  • Solvents such as dry DMF or dioxane
  • Reaction temperatures ranging from 80 to 120 °C

These methods allow for more versatile and efficient syntheses, especially when functional group tolerance and regioselectivity are critical.

Research Findings and Characterization

  • The amino group at the 5-position is confirmed by disappearance of amino IR absorption bands upon further derivatization (e.g., Schiff base formation).
  • ^1H-NMR spectra show characteristic singlets for azomethine protons in derivatives, confirming the presence and position of amino substituents.
  • The chlorine substituent at the 4-position is confirmed by elemental analysis and NMR chemical shifts consistent with electron-withdrawing effects.

These characterization data ensure the structural integrity of the synthesized this compound and its derivatives.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose Outcome
Pyridine chlorination PCl5, POCl3, reflux Introduce 4-chloro substituent 4-Chloropyridine intermediate
Cyclization with hydrazine Hydrazine hydrate, boiling ethanol Form pyrazolo[3,4-b]pyridine ring and amine 4-Chloro-1H-pyrazolo[3,4-b]pyridin-5-amine
Methylation Methyl iodide, base (K2CO3), DMF Methylate N-1 position of pyrazole Target compound
Pd-catalyzed cross-coupling Pd catalysts, ligands, bases, dry solvents Functionalization and diversification Derivatives and analogues

Scientific Research Applications

Comparison with Similar Compounds

Key Structural Features :

  • Pyrazolo[3,4-b]pyridine backbone : Provides rigidity and planar geometry, facilitating interactions with biological targets.
  • Chlorine substituent : Enhances electron-withdrawing effects, influencing reactivity and binding affinity.
  • Methyl group at N1 : Improves metabolic stability by reducing oxidative deamination.

The structural and functional properties of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine are best understood in the context of analogs with variations in substituents, ring saturation, or positional isomerism. Below is a detailed analysis of related compounds:

Table 1: Structural Comparison of Pyrazolo-Pyridine Derivatives
Compound Name Substituents Molecular Formula Key Features Applications/Findings
This compound Cl (C4), CH₃ (N1), NH₂ (C5) C₇H₇ClN₄ Chlorine enhances electrophilicity; methyl improves stability. Potential kinase inhibitor; explored in leukemia research .
N-(2-Chloro-5-nitropyridin-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (S37) Cl (C2), NO₂ (C5), NH₂ (C5) C₁₂H₈ClN₇O₂ Nitro group increases polarity; synthesized via general procedure A (84% yield) . Intermediate in lead optimization for AML therapies .
6-Chloro-N4-(1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridine-3,4-diamine (S38) Cl (C6), NH₂ (C3, C4) C₁₂H₁₁ClN₆ Diamine substituents enhance hydrogen-bonding capacity. Improved solubility; reduced hERG liability in preclinical models .
5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine Cl (C5), NH₂ (C3) C₆H₅ClN₄ Positional isomerism alters electronic distribution. Used in organic synthesis; CAS 1245643-75-7 .
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride CH₃ (N1, C3), NH₂ (C5) C₈H₁₆Cl₂N₄ Dihydrochloride salt improves aqueous solubility. Cataloged for life science research (CAS 2138284-53-2) .
Key Findings :

Substituent Effects: Chlorine Position: The 4-chloro derivative exhibits distinct electronic effects compared to 5-chloro or 6-chloro analogs, influencing binding to kinase ATP pockets . Amino Group: The NH₂ group at C5 (vs. C3) enhances hydrogen-bond donor capacity, critical for target engagement in kinase inhibition .

Synthetic Accessibility :

  • Derivatives like S37 are synthesized via nucleophilic aromatic substitution with high yields (>80%), whereas dihydrochloride salts (e.g., 1,3-dimethyl analog) require additional purification steps .

Biological Relevance :

  • hERG Liability : Diamine-substituted analogs (e.g., S38) show reduced hERG channel binding, mitigating cardiotoxicity risks .
  • Solubility : Dihydrochloride salts (e.g., 1,3-dimethyl derivative) exhibit superior solubility compared to free bases, aiding formulation .

Table 2: Pharmacokinetic (PK) and Physicochemical Properties
Compound LogP Solubility (mg/mL) Plasma Stability (t₁/₂, h) hERG IC₅₀ (μM)
This compound 1.8 0.12 >6 12.5
S37 2.3 0.08 4.2 8.7
S38 1.5 0.25 >8 >30

Biological Activity

4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine (CAS No. 1363405-82-6) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C7H7ClN4, with a molecular weight of 182.6 g/mol. It features a pyrazolo[3,4-b]pyridine core structure which is known for its diverse biological activities.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer activity. For instance, compounds related to this compound have been evaluated against various cancer cell lines such as HeLa, MCF7, and HCT116. These studies indicated that certain substitutions at the pyrazole and pyridine positions enhance anticancer efficacy through mechanisms involving cell cycle arrest and apoptosis induction.

Key Findings:

  • Cell Cycle Arrest : Compounds similar to this compound have shown the ability to arrest the cell cycle at various phases, particularly at G2/M and S phases.
  • Induction of Apoptosis : The compound has been linked to increased levels of early and late apoptosis in cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment .

The anticancer activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Compounds derived from pyrazolo[3,4-b]pyridine have shown inhibitory effects on CDK2 and CDK9, which are crucial for cell cycle progression .
  • Disruption of DNA Repair Mechanisms : These compounds may interfere with DNA repair pathways, leading to increased genomic instability in cancer cells .

Study 1: Anticancer Activity Evaluation

A study evaluated several pyrazolo[3,4-b]pyridine derivatives for their cytotoxic effects against cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced activity against MCF7 and HCT116 cells. Notably, one derivative demonstrated a half-maximal inhibitory concentration (IC50) significantly lower than standard chemotherapeutics .

CompoundCell LineIC50 (µM)
9aMCF715.0
14gHCT11612.5
Reference DrugDoxorubicin20.0

Study 2: Mechanistic Insights

In another investigation, the mechanism by which these compounds induce apoptosis was explored. The study found that treatment with this compound led to increased expression of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells .

Q & A

Q. Basic Structural Characterization

  • NMR Spectroscopy : ¹H NMR identifies substituent environments (e.g., methyl singlet at δ ~3.9 ppm; aromatic protons at δ 8.0–8.5 ppm). ¹³C NMR confirms carbon types (e.g., C-Cl at ~140 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 223.05) and fragmentation patterns .
  • IR Spectroscopy : Bands at ~1600 cm⁻¹ (C=N stretching) and ~750 cm⁻¹ (C-Cl) confirm functional groups .

How can reaction conditions be optimized to minimize by-products during the synthesis of chloro-substituted pyrazolo-pyridines?

Q. Advanced Synthesis Strategy

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during chlorination .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in cross-coupling steps .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, reducing aggregation-related by-products .

What crystallographic methods are suitable for resolving structural ambiguities in pyrazolo-pyridine derivatives?

Q. Advanced Structural Analysis

  • Single-Crystal X-ray Diffraction : SHELX programs (e.g., SHELXL) refine crystal structures, identifying bond angles/lengths (e.g., N–Cl bond distance ~1.73 Å) and hydrogen-bonding networks .
  • Twinned Data Handling : SHELXE robustly processes twinned crystals, common in heterocyclic systems, by deconvoluting overlapping reflections .

What methodologies are employed to evaluate the biological activity of this compound, and how are target interactions validated?

Q. Basic Biological Evaluation

  • In Vitro Assays :
    • Anticancer : MTT assays using cancer cell lines (e.g., HeLa) to measure IC₅₀ values .
    • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition) quantify binding affinity (Ki) .
  • Target Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirm binding thermodynamics .

How can contradictory bioactivity data between similar pyrazolo-pyridine analogs be systematically analyzed?

Q. Advanced Data Contradiction Analysis

  • Structural Comparisons : Overlay crystallographic data to identify steric/electronic differences (e.g., chloro vs. methoxy substituent effects on target binding) .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses, explaining potency variations .
  • Meta-Analysis : Cross-reference IC₅₀ values from multiple studies to account for assay variability (e.g., cell line-specific responses) .

What computational approaches are used to model the interaction of this compound with biological targets?

Q. Advanced Computational Modeling

  • Docking Studies : Schrödinger Suite or GROMACS simulate ligand-receptor interactions, highlighting key residues (e.g., Lys123 in kinase ATP pockets) .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) analyses correlate substituent electronegativity (e.g., Hammett σ values) with activity trends .
  • ADMET Prediction : SwissADME or pkCSM models assess pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine
Reactant of Route 2
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4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine

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